molecular formula CuH3P B081899 Copper--phosphane (1/1) CAS No. 12517-41-8

Copper--phosphane (1/1)

Cat. No.: B081899
CAS No.: 12517-41-8
M. Wt: 97.54 g/mol
InChI Key: RRMIKQFUEXQAQP-UHFFFAOYSA-N
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Description

Copper–phosphane (1/1) is a coordination compound consisting of copper and phosphane in a 1:1 ratio. This compound is notable for its applications in various fields, including catalysis, materials science, and medicinal chemistry. The molecular formula for Copper–phosphane (1/1) is CuH₃P, and it has a molecular weight of 97.54 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper–phosphane (1/1) can be synthesized through several methods, including:

    Direct Combination: Copper metal reacts with phosphane gas under controlled conditions to form the compound.

    Solution-Based Synthesis: Copper salts (such as copper(II) sulfate) react with phosphane in a solvent like ethanol or acetonitrile, often in the presence of a reducing agent to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of Copper–phosphane (1/1) typically involves:

    Bulk Reaction: Large-scale reactors where copper and phosphane are combined under high pressure and temperature to ensure complete reaction.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity Copper–phosphane (1/1).

Types of Reactions:

    Oxidation: Copper–phosphane (1/1) can undergo oxidation reactions, where the copper center is oxidized, often leading to the formation of copper(II) complexes.

    Reduction: The compound can be reduced back to its elemental forms under specific conditions.

    Substitution: Ligand substitution reactions are common, where the phosphane ligand can be replaced by other ligands such as amines or phosphites.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, acetonitrile, and other polar solvents.

Major Products:

    Oxidation Products: Copper(II) phosphane complexes.

    Reduction Products: Elemental copper and free phosphane.

    Substitution Products: Copper complexes with different ligands.

Scientific Research Applications

Copper–phosphane (1/1) has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis, particularly in cross-coupling reactions and hydrogenation processes.

    Biology: Investigated for its role in biological systems, including its potential as an antimicrobial agent.

    Medicine: Explored for its anticancer properties, where it facilitates the accumulation of copper in cancer cells, leading to cytotoxic effects.

    Industry: Utilized in the production of advanced materials, including conductive polymers and nanomaterials.

Mechanism of Action

The mechanism by which Copper–phosphane (1/1) exerts its effects involves:

    Molecular Targets: The copper center interacts with various biological molecules, including proteins and nucleic acids.

    Pathways Involved: Copper–phosphane (1/1) can generate reactive oxygen species (ROS) in cells, leading to oxidative stress and cell death in cancer cells. It also participates in electron transfer reactions, which are crucial in catalytic processes.

Comparison with Similar Compounds

    Copper(I) chloride (CuCl): Similar in terms of copper oxidation state but lacks the phosphane ligand.

    Copper(II) sulfate (CuSO₄): A common copper compound with different chemical properties and applications.

    Triphenylphosphine (PPh₃): A phosphane compound without copper, used widely in organic synthesis.

Uniqueness: Copper–phosphane (1/1) is unique due to its specific coordination chemistry, which allows it to participate in a variety of chemical reactions and applications that are not possible with other copper or phosphane compounds. Its ability to act as a catalyst and its potential biological activity make it a compound of significant interest in both research and industrial applications.

Properties

IUPAC Name

copper;phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cu.H3P/h;1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMIKQFUEXQAQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

P.[Cu]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CuH3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648730
Record name Copper--phosphane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12517-41-8
Record name Copper--phosphane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is unique about the copper complexes described in this research and how does their structure relate to their water solubility?

A1: The research describes the synthesis and characterization of two novel copper(I) complexes: 5 (1) and (2), where PTAH is the N-protonated form of 1,3,5-triaza-7-phosphaadamantane (PTA). [] These compounds represent the first examples of copper complexes containing the PTA ligand, which possesses a cage-like structure. [] Both complexes exhibit a tetrahedral coordination geometry around the copper center, with four PTAH/PTA ligands bound through their phosphorus atoms. [] The presence of multiple PTA ligands, coupled with the ionic nature of the complexes due to the nitrate counterions, contributes significantly to their remarkable water solubility, a feature not commonly observed in copper phosphane complexes. []

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